

Poloxamers as Non-Ionic Surfactants in Pharmaceutical Formulations: A Technical Guide

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Compound of Interest

Compound Name: Poloxime

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Introduction

Poloxamers are synthetic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] Also known by the trade name Pluronic®, these non-ionic surfactants are widely utilized in the pharmaceutical industry due to their versatile properties, low toxicity, and biocompatibility.[2][3][4] Their unique amphiphilic nature allows them to self-assemble into micelles in aqueous solutions, making them excellent agents for solubilizing poorly water-soluble drugs, stabilizing emulsions and suspensions, and forming thermoreversible gels for controlled drug delivery.[5][6] This technical guide provides an in-depth overview of the core physicochemical properties, key applications, and underlying mechanisms of poloxamers in pharmaceutical formulations, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of Common Poloxamers

The properties of poloxamers are dictated by the relative lengths of their PEO and PPO blocks, leading to a wide range of materials with distinct functionalities.[7] The nomenclature of poloxamers (e.g., Poloxamer 407 or P407) reflects their composition: the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the weight percentage of the PEO content.[8] Key physicochemical parameters are summarized in Table 1.

Table 1:
Physicochemical
Properties of
Selected
Poloxamers

Poloxamer Grade (Pluronic®)	PPO Units (approx.)	PEO Units (approx. per chain)	Average Molecular Weight (g/mol)	HLB Value	CMC (mM)
P188 (F68)	27	80	7680–9510	>24	0.48
P237 (F87)	39	64	6840–8830	24	-
P338 (F108)	50	132	12700–17400	>24	-
P407 (F127)	56	101	9840–14600	18-23	-

Data compiled from multiple sources.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Core Applications in Pharmaceutical Formulations

Solubilization of Poorly Soluble Drugs

A primary application of poloxamers is to enhance the solubility and bioavailability of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II.[\[6\]](#)[\[11\]](#) Above the critical micelle concentration (CMC), poloxamer unimers self-assemble into spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona. Poorly soluble drugs can be partitioned into this hydrophobic core, thereby increasing their apparent solubility in aqueous media.[\[12\]](#)

In-Situ Thermoresponsive Gels for Controlled Release

Concentrated aqueous solutions of certain poloxamers, notably Poloxamer 407, exhibit thermoreversible gelation.[\[5\]](#)[\[6\]](#) These formulations are liquid at refrigerated temperatures, facilitating administration via injection, but transition into a viscous gel at physiological body temperature.[\[4\]](#) This in-situ gel formation creates a depot from which the entrapped drug is

released in a sustained manner. The sol-gel transition temperature is dependent on the poloxamer concentration, as detailed in Table 2.

Table 2: Gelation Temperature of Aqueous Poloxamer 407 Solutions

Concentration (% w/w)	Gelation Temperature (°C)
15	~40
18	~32.5
20	~28
25	~21

Data indicates a general trend; exact values may vary based on experimental conditions and presence of additives.[\[13\]](#)[\[14\]](#)

Stabilization of Nanoparticles and Emulsions

The amphiphilic nature of poloxamers makes them effective steric stabilizers for colloidal drug delivery systems, such as nanoparticles and emulsions.[\[15\]](#) The hydrophobic PPO block adsorbs onto the particle surface, while the hydrophilic PEO chains extend into the aqueous phase, creating a protective layer that prevents aggregation and coalescence.[\[10\]](#)

Overcoming Multidrug Resistance (MDR)

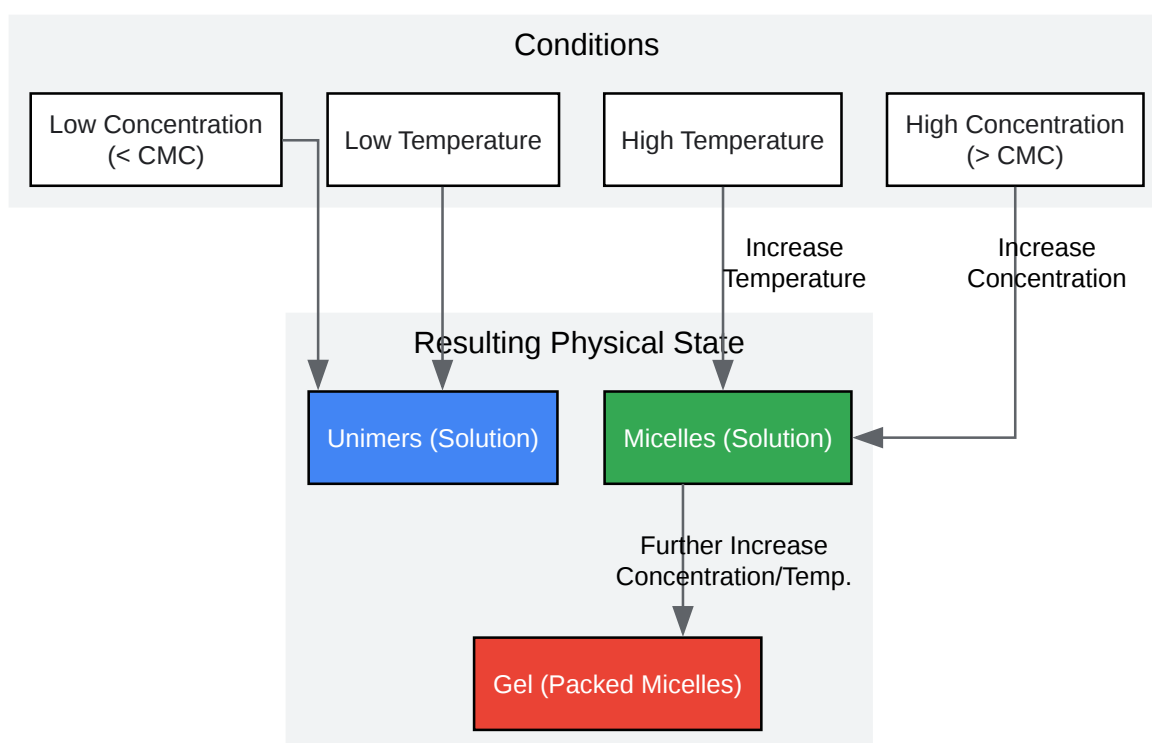
Poloxamers have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are a major cause of multidrug resistance in cancer cells.[\[9\]](#) By modulating the cell membrane and cellular energy metabolism, poloxamers can increase the intracellular concentration and efficacy of chemotherapeutic agents.[\[9\]](#)[\[16\]](#)

Mechanisms of Action & Signaling Pathways

The therapeutic and formulation-enabling effects of poloxamers are rooted in their interactions at a molecular and cellular level.

Relationship Between Poloxamer State, Concentration, and Temperature

The physical state of a poloxamer in an aqueous solution is a function of its concentration and the ambient temperature. Below the critical micelle concentration (CMC) and critical micelle temperature (CMT), poloxamers exist as individual chains (unimers). As concentration and temperature increase, they self-assemble into micelles. At higher concentrations, these micelles can pack into ordered structures to form a gel.

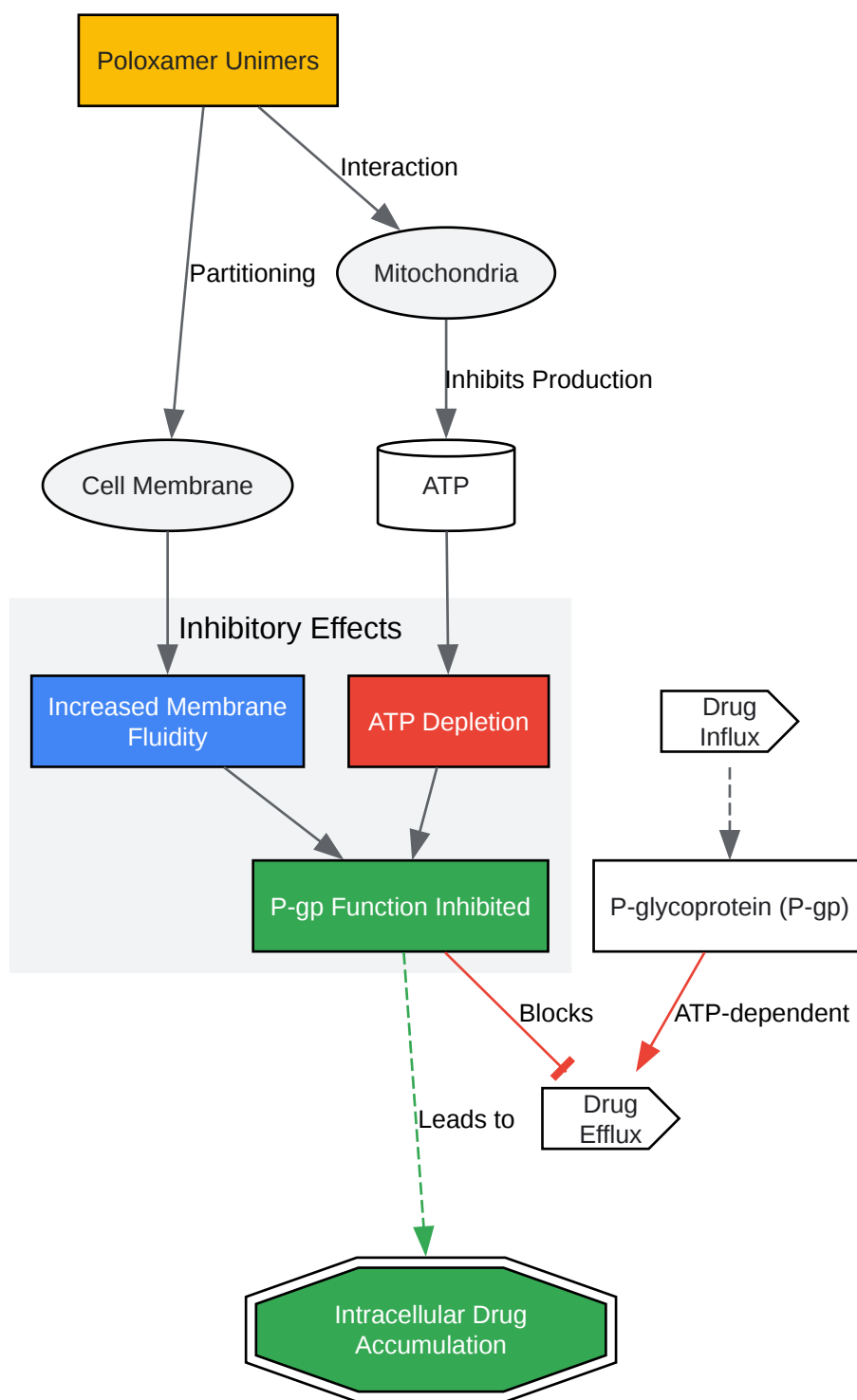


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Poloxamer phase behavior is driven by concentration and temperature.

Proposed Mechanism of P-glycoprotein (P-gp) Inhibition

Poloxamers are believed to inhibit P-gp through a multi-faceted mechanism that ultimately reduces the efflux of chemotherapeutic drugs from cancer cells. This involves both direct membrane interaction and indirect effects on cellular energy supply.



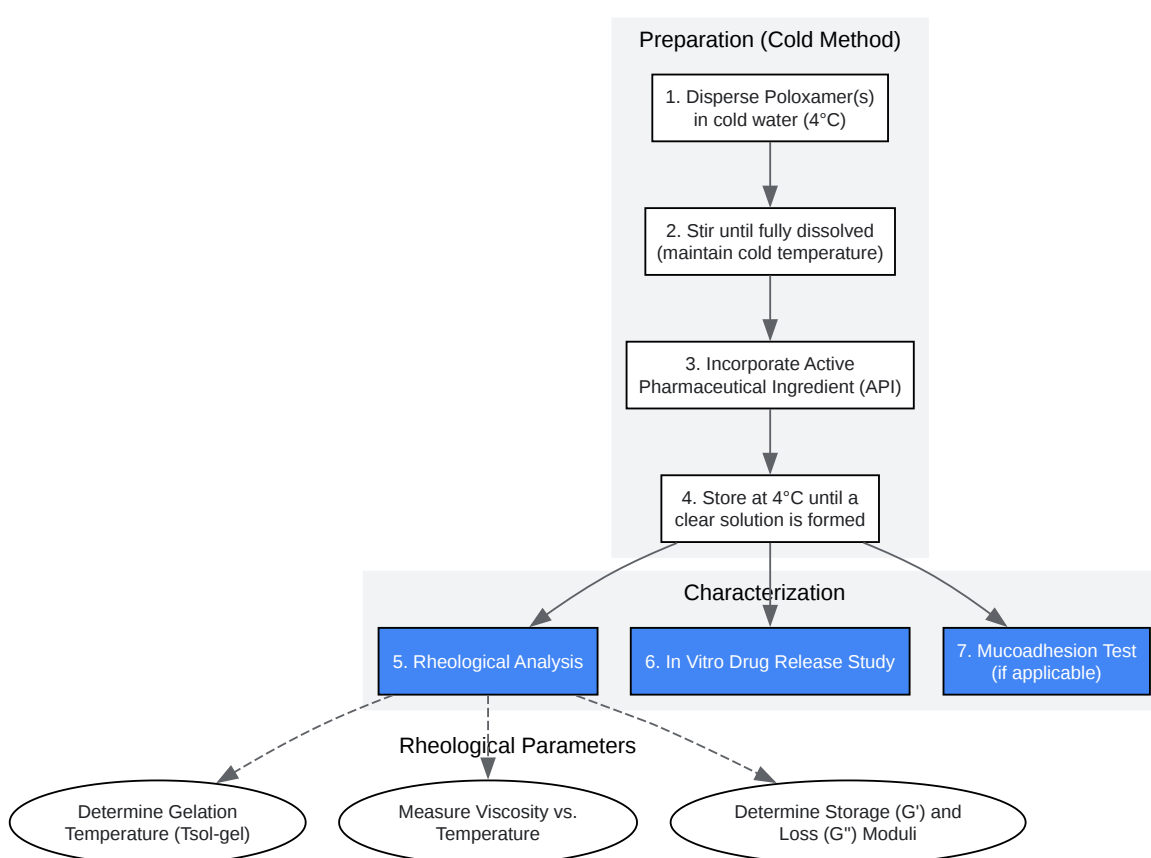
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Poloxamers inhibit P-gp via membrane fluidization and ATP depletion.

Experimental Protocols

Workflow for Preparation and Characterization of a Thermoreversible Gel

The development of a poloxamer-based in-situ gel for drug delivery involves several key steps, from formulation to characterization. The "cold method" is commonly employed for preparation to ensure complete dissolution of the polymer.^[17]



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Workflow for poloxamer-based thermoreversible gel development.

Methodology for Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence

This method relies on the sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment.

- Preparation of Stock Solutions:
 - Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 2×10^{-5} M.
 - Prepare a series of aqueous solutions of the poloxamer with varying concentrations, bracketing the expected CMC.
- Sample Preparation:
 - Add a small aliquot of the pyrene stock solution to each poloxamer solution. The final concentration of pyrene should be very low (e.g., 2×10^{-7} M) to avoid excimer formation. [\[18\]](#)
 - Ensure the volume of organic solvent added is minimal (<1%) to not affect micellization.
 - Allow the solutions to equilibrate for a specified time (e.g., overnight) at a constant temperature.
- Fluorescence Spectroscopy:
 - Set the excitation wavelength to approximately 334-339 nm. [\[19\]](#)[\[20\]](#)
 - Record the emission spectra from 350 nm to 450 nm. [\[19\]](#)
 - Identify the fluorescence intensities of the first vibronic peak (I_1) at ~373 nm and the third vibronic peak (I_3) at ~384 nm.
- Data Analysis:

- Calculate the intensity ratio of I_1/I_3 for each poloxamer concentration.
- Plot the I_1/I_3 ratio against the logarithm of the poloxamer concentration.
- The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which signifies the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.[\[21\]](#)

Methodology for Determination of Gelation Temperature (Tsol-gel) by Oscillatory Rheometry

Rheological measurements provide a precise determination of the sol-gel transition temperature.

- Sample Preparation:
 - Prepare the poloxamer solution using the "cold method" and store it at 4°C to ensure it is in a liquid state.[\[22\]](#)
- Instrumentation and Geometry:
 - Use a controlled-stress or controlled-strain rheometer equipped with a Peltier temperature control system.
 - A parallel plate or cone-plate geometry is typically used.
- Experimental Procedure:
 - Load the cold sample onto the rheometer plate, ensuring no air bubbles are trapped.
 - Equilibrate the sample at a low temperature (e.g., 10-15°C) for several minutes.[\[14\]](#)
 - Perform an oscillation temperature sweep. Apply a constant, small-amplitude strain (typically within the linear viscoelastic region, e.g., 1%) and a constant frequency (e.g., 1 Hz).[\[22\]](#)[\[23\]](#)
 - Increase the temperature at a controlled rate (e.g., 2 K/min).[\[14\]](#)

- Data Analysis:
 - Monitor the storage modulus (G' , representing the elastic component) and the loss modulus (G'' , representing the viscous component) as a function of temperature.
 - The gelation temperature ($T_{\text{sol-gel}}$) is typically defined as the temperature at which G' crosses over G'' (i.e., $G' = G''$).^[24] At this point, the material transitions from a liquid-like ($G'' > G'$) to a solid-like ($G' > G''$) behavior.

Methodology for Evaluating Drug Solubilization Enhancement

This protocol determines the extent to which a poloxamer formulation can increase the aqueous solubility of a hydrophobic drug.

- Preparation of Poloxamer Solutions:
 - Prepare a series of aqueous solutions with increasing concentrations of the poloxamer (e.g., 0.5%, 1%, 2%, 5% w/v).
- Equilibrium Solubility Measurement:
 - Add an excess amount of the poorly soluble drug to each poloxamer solution in sealed vials.^[25]
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[25]
- Sample Processing:
 - After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved drug.
 - Carefully withdraw the supernatant and filter it through a non-adsorptive syringe filter (e.g., 0.22 μm PVDF) to remove any remaining solid particles.
- Drug Quantification:

- Dilute the filtered supernatant with a suitable solvent.
- Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Data Analysis:
 - Plot the solubility of the drug as a function of the poloxamer concentration. This "phase solubility diagram" illustrates the solubilizing capacity of the surfactant.

Conclusion

Poloxamers are indispensable non-ionic surfactants in modern pharmaceutical development. Their well-defined structure-property relationships allow for the rational design of formulations that can enhance the solubility of challenging APIs, provide controlled drug release through in-situ gelling, and improve the stability of complex dosage forms. Furthermore, their bio-interactive properties, such as the ability to inhibit P-glycoprotein, open up therapeutic avenues for overcoming multidrug resistance. A thorough understanding of their physicochemical characteristics and the application of precise analytical methodologies are crucial for harnessing their full potential in creating safe, effective, and patient-centric medicines.

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References

- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dl.iranchembook.ir [dl.iranchembook.ir]
- 4. nbinnno.com [nbinnno.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. A review of poloxamer 407 pharmaceutical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phexcom.com [phexcom.com]
- 8. Poloxamer - Wikipedia [en.wikipedia.org]
- 9. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. ijpsr.com [ijpsr.com]
- 13. scielo.br [scielo.br]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. An essential relationship between ATP depletion and chemosensitizing activity of Pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. rsc.org [rsc.org]
- 20. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rheological and Injectability Evaluation of Sterilized Poloxamer-407-Based Hydrogels Containing Docetaxel-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.neliti.com [media.neliti.com]
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